Methyl 5-chloro-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate
Overview
Description
“Methyl 5-chloro-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate” is a chemical compound with the CAS RN®: 91447-90-4 . It’s used for research purposes .
Molecular Structure Analysis
The molecular formula of this compound is C6H5ClN2O4 . The structure can be found in the original sources .Physical and Chemical Properties Analysis
This compound has a molecular weight of 204.57 . It should be stored sealed in dry conditions at 2-8°C . The boiling point is not specified .Scientific Research Applications
Organic Synthesis and Chemical Transformations
Research demonstrates the versatility of methyl 5-chloro-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate and related compounds in organic synthesis. For example, Bullock et al. (1972) prepared and rearranged methyl 4-chloromethyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate to yield methoxy- and cyano- derivatives through ring expansion reactions, highlighting the compound's utility in synthesizing complex structures Bullock, Carter, Gregory, & Shields, 1972. Similarly, Shutalev et al. (2008) reported an unprecedented base-promoted cascade transformation of a related pyrimidinone derivative into a novel tricyclic bis-diazepinone, showcasing the compound's reactivity under basic conditions Shutalev, Fesenko, Cheshkov, & Dmitry V. Goliguzov, 2008.
Biochemical Implications and DNA Methylation
Another area of interest is the biochemical implications of methylated pyrimidines in biological systems. Liu et al. (2013) conducted a quantitative assessment of Tet-induced oxidation products of 5-methylcytosine in cellular and tissue DNA, providing insights into the role of methylated pyrimidines in epigenetic modifications and potential impacts on gene expression and disease Liu, Wang, Su, Guerrero, Zeng, Mitra, Brooks, Fisher, & Song, 2013. This line of research offers a window into the complex interplay between chemical modifications of nucleic acids and their biological functions.
Safety and Hazards
Properties
IUPAC Name |
methyl 5-chloro-2,4-dioxo-1H-pyrimidine-6-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN2O4/c1-13-5(11)3-2(7)4(10)9-6(12)8-3/h1H3,(H2,8,9,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDXHOMYOYYIQHJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=O)NC(=O)N1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40289796 | |
Record name | Methyl 5-chloro-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40289796 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91447-90-4 | |
Record name | Methyl 5-chloro-1,2,3,6-tetrahydro-2,6-dioxo-4-pyrimidinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=91447-90-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 64341 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091447904 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 91447-90-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=64341 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Methyl 5-chloro-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40289796 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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